molecular formula C5H8N4 B3150592 4-Hydrazinyl-5-methylpyrimidine CAS No. 69142-10-5

4-Hydrazinyl-5-methylpyrimidine

Cat. No.: B3150592
CAS No.: 69142-10-5
M. Wt: 124.14 g/mol
InChI Key: OZBOISNQVVOLNH-UHFFFAOYSA-N
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Description

4-Hydrazinyl-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C₅H₈N₄. It features a pyrimidine ring substituted with a hydrazinyl group at the 4-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-5-methylpyrimidine typically involves the reaction of 4-chloro-5-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Chloro-5-methylpyrimidine+Hydrazine hydrateThis compound\text{4-Chloro-5-methylpyrimidine} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Chloro-5-methylpyrimidine+Hydrazine hydrate→this compound

Industrial Production Methods

For industrial-scale production, the process may involve optimization of reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-5-methylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

4-Hydrazinyl-5-methylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrially relevant chemicals

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinyl-5-fluoropyrimidine: Similar structure with a fluorine atom at the 5-position instead of a methyl group.

    4-Hydrazinyl-5-chloropyrimidine: Contains a chlorine atom at the 5-position.

    4-Hydrazinyl-5-aminopyrimidine: Features an amino group at the 5-position.

Uniqueness

4-Hydrazinyl-5-methylpyrimidine is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from its analogs .

Properties

IUPAC Name

(5-methylpyrimidin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBOISNQVVOLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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